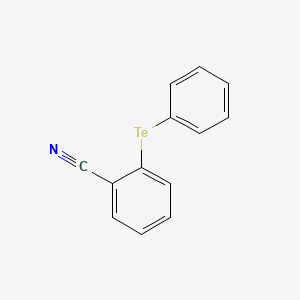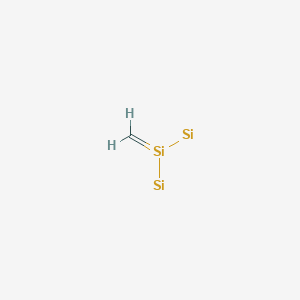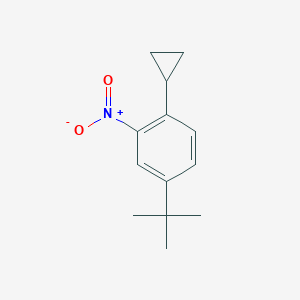
4-tert-Butyl-1-cyclopropyl-2-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-Butyl-1-cyclopropyl-2-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes It features a benzene ring substituted with a tert-butyl group, a cyclopropyl group, and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-1-cyclopropyl-2-nitrobenzene typically involves the nitration of a pre-synthesized 4-tert-butyl-1-cyclopropylbenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-tert-Butyl-1-cyclopropyl-2-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Oxidation: Potassium permanganate, chromium trioxide, nitric acid.
Major Products Formed
Reduction: 4-tert-Butyl-1-cyclopropyl-2-aminobenzene.
Substitution: Various substituted derivatives depending on the substituent introduced.
Oxidation: Oxidized derivatives at the benzylic position or further oxidation products.
Wissenschaftliche Forschungsanwendungen
4-tert-Butyl-1-cyclopropyl-2-nitrobenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a precursor for the preparation of various substituted benzene derivatives.
Biology: Potential use in the study of nitroaromatic compounds’ effects on biological systems. It can be used to investigate the metabolic pathways and toxicity of nitroaromatic compounds.
Medicine: Research into its potential pharmacological properties, including its use as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 4-tert-Butyl-1-cyclopropyl-2-nitrobenzene depends on the specific reactions it undergoes. For example:
Reduction: The nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent.
Substitution: The nitro group can be replaced by other substituents through electrophilic aromatic substitution, where the nitro group acts as a leaving group.
Oxidation: The oxidation process involves the transfer of oxygen atoms to the benzylic position or other reactive sites on the molecule.
Vergleich Mit ähnlichen Verbindungen
4-tert-Butyl-1-cyclopropyl-2-nitrobenzene can be compared with other similar compounds, such as:
4-tert-Butyl-1-nitrobenzene: Lacks the cyclopropyl group, making it less sterically hindered and potentially more reactive in certain reactions.
1-tert-Butyl-4-nitrobenzene: Similar structure but with different substitution pattern, affecting its reactivity and applications.
4-tert-Butyl-2-nitrobenzene: Similar but with different positioning of the nitro group, influencing its chemical behavior.
The uniqueness of this compound lies in its combination of substituents, which imparts distinct steric and electronic properties, making it valuable for specific synthetic and research applications.
Eigenschaften
CAS-Nummer |
113680-27-6 |
|---|---|
Molekularformel |
C13H17NO2 |
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
4-tert-butyl-1-cyclopropyl-2-nitrobenzene |
InChI |
InChI=1S/C13H17NO2/c1-13(2,3)10-6-7-11(9-4-5-9)12(8-10)14(15)16/h6-9H,4-5H2,1-3H3 |
InChI-Schlüssel |
ZITILCYDABPYTI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C=C1)C2CC2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


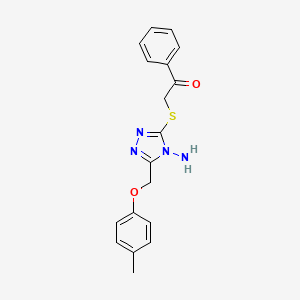
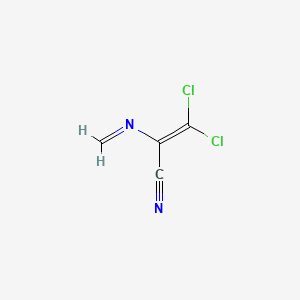
![N-[2-(2-Aminoethoxy)ethyl]tetradecanamide](/img/structure/B14289809.png)
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5,6-dihydro-5-methyl-](/img/structure/B14289829.png)

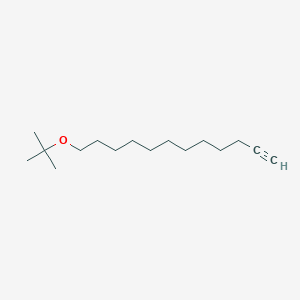
![S-[2-(Diethylamino)ethyl] 2-ethylbutanethioate](/img/structure/B14289838.png)
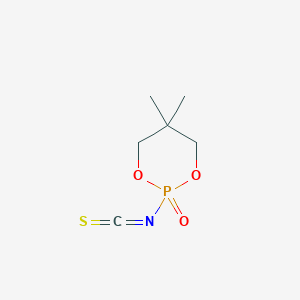
![1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-one](/img/structure/B14289856.png)
![Benzoic acid;[2-(bromomethyl)phenyl]methanol](/img/structure/B14289860.png)
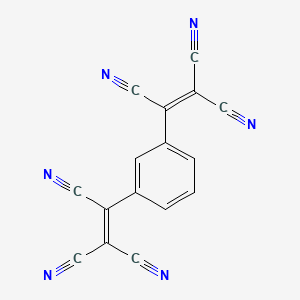
![1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14289870.png)
